2-Methylprop-2-ene-1-sulfonyl Chloride: Technical Profile & Synthetic Applications
2-Methylprop-2-ene-1-sulfonyl Chloride: Technical Profile & Synthetic Applications
Topic: 2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4), also known as methallylsulfonyl chloride , is a specialized organosulfur reagent characterized by an allylic sulfonyl chloride motif. Unlike standard alkyl sulfonyl chlorides, this compound possesses a dual-reactivity profile: it functions as a conventional electrophile for sulfonylation (e.g., sulfonamide formation) and as a latent allylic electrophile capable of sulfur dioxide (
This guide details the physicochemical properties, handling protocols, and advanced synthetic applications of methallylsulfonyl chloride, with a specific focus on its role in palladium-catalyzed desulfinylative cross-coupling —a critical methodology for constructing
Physicochemical Profile
The introduction of the methyl group at the 2-position of the allyl moiety imparts steric differentiation compared to the parent allylsulfonyl chloride, influencing both stability and regioselectivity in subsequent couplings.
Table 1: Technical Specifications
| Property | Data |
| CAS Number | 14568-34-4 |
| IUPAC Name | 2-Methylprop-2-ene-1-sulfonyl chloride |
| Synonyms | Methallylsulfonyl chloride; 2-Methyl-2-propene-1-sulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 154.61 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid depending on purity) |
| Boiling Point | ~195°C (Predicted); Decomposes at elevated temperatures |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid/HCl); Potentially lachrymatory |
| Storage | 2–8°C under inert atmosphere ( |
Synthetic Utility & Reactivity Architecture
The utility of CAS 14568-34-4 stems from its ability to diverge into two distinct mechanistic pathways depending on the reaction conditions.
Pathway A: Nucleophilic Substitution (Retention of Sulfur)
In the presence of bases (e.g.,
-
Outcome: Formation of Methallylsulfonamides or Methallylsulfonates .
-
Application: These products are valuable intermediates for intramolecular Diels-Alder reactions or radical cyclizations where the sulfonyl group serves as a temporary tether or activating group.
Pathway B: Desulfinylative Allylation (Extrusion of Sulfur)
Under palladium catalysis, the C–S bond becomes labile. The sulfonyl chloride acts as a surrogate for an allylic halide.
-
Mechanism: Oxidative addition of Pd(0) to the S–Cl bond, followed by
extrusion, generates a -allylpalladium intermediate. -
Outcome: Formation of C–C bonds with nucleophiles (e.g., Grignard reagents, enolates).
-
Advantage: Avoids the use of unstable allylic halides and allows for regiospecific coupling (linear vs. branched) governed by the ligand environment.
Visualization: Reactivity Flowchart
Figure 1: Divergent reactivity pathways of methallylsulfonyl chloride. Path A retains the sulfur atom for sulfonamide synthesis. Path B utilizes the molecule as an allylic electrophile via Pd-catalyzed desulfinylation.
Experimental Protocols
Protocol A: Synthesis of Methallylsulfonamides (Standard Coupling)
Primary Application: Creating "Hinsberg-type" intermediates for medicinal chemistry.
Reagents:
-
2-Methylprop-2-ene-1-sulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.0 equiv)
-
Triethylamine (
) or Pyridine (1.2–1.5 equiv) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine and
to anhydrous DCM (0.2 M concentration). -
Addition: Cool the solution to 0°C. Add 2-methylprop-2-ene-1-sulfonyl chloride dropwise (neat or dissolved in minimal DCM) to control the exotherm.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).
Protocol B: Pd-Catalyzed Desulfinylative Allylation
Advanced Application: Using the sulfonyl chloride as a methallyl electrophile. Reference Basis: Adapted from methodologies for allylic sulfonyl chlorides (e.g., Dubbaka & Vogel).
Reagents:
-
2-Methylprop-2-ene-1-sulfonyl chloride (1.0 equiv)
-
Grignard Reagent (
, e.g., ) (1.2–1.5 equiv) -
Catalyst:
(5 mol%) -
Solvent: THF (anhydrous, degassed)
Procedure:
-
Catalyst Prep: In a glovebox or under strict Ar line, dissolve
and the sulfonyl chloride in THF. -
Addition: Cool the mixture to 0°C or -78°C depending on the nucleophile's reactivity.
-
Coupling: Add the Grignard reagent dropwise.[1] Note: Slow addition is crucial to prevent homocoupling of the Grignard.
-
Desulfinylation: The reaction mixture is warmed to RT (or reflux if necessary, though allylic systems are reactive). Gas evolution (
) may be observed.[2] -
Workup: Quench with saturated
. Extract with . -
Outcome: Yields the methallylated arene/alkane (
).
Visualization: Synthesis Workflow
Figure 2: Operational workflow for handling CAS 14568-34-4 in standard vs. catalytic protocols.
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.
-
Moisture Sensitivity: Like all sulfonyl chlorides, this compound reacts violently with water to release HCl and methallylsulfonic acid. All glassware must be oven-dried.
-
Corrosivity: Direct contact causes severe skin burns and eye damage. Double-gloving (Nitrile/Neoprene) and a face shield are recommended during the initial addition phase.
-
Inhalation: The compound likely possesses lachrymatory properties similar to allylsulfonyl chloride. All operations must be conducted in a well-ventilated fume hood.
-
Decomposition: Avoid heating above 100°C without solvent, as
extrusion can lead to pressure buildup in closed vessels.
References
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Desulfinylative C–C Allylation of Grignard Reagents and Enolates using Allylsulfonyl Chlorides. Chemistry – A European Journal. (Validation of desulfinylative coupling mechanism).
-
Yang, Z., et al. (2013).[2] A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation.[2] Synthesis. (General methodology for sulfonyl chloride synthesis).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73800, 2-Methylprop-2-ene-1-sulfonic acid (Parent Acid). (Structural verification).
-
CymitQuimica. (2025). Product Safety Data: 2-Methylprop-2-ene-1-sulfonyl chloride. (Safety and physical state confirmation).
